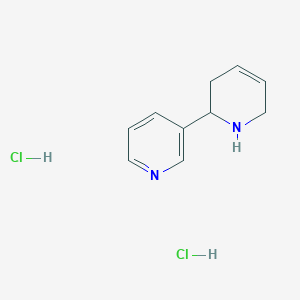

1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

Description

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-4,6,8,10,12H,5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPOXBANIMRQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Unknown: A Mechanistic Inquiry into 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride and its Analogs

Preamble: Charting a Course Through Scant Data

In the landscape of pharmacological research, it is not uncommon to encounter compounds with limited characterization. 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride presents such a case. A thorough review of the existing scientific literature reveals a conspicuous absence of in-depth studies detailing its specific mechanism of action. This guide, therefore, embarks on a deductive exploration, leveraging our understanding of structurally related compounds to hypothesize and outline a robust framework for the experimental elucidation of its biological function. Our approach is grounded in the principles of chemical similarity and known structure-activity relationships, providing a scientifically rigorous path forward for researchers in drug discovery and development.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of this compound offers initial hypotheses regarding its potential biological targets. The molecule is a bipyridine derivative, a class of compounds known to interact with a variety of biological systems. The presence of the tetrahydropyridine moiety is particularly suggestive of potential interactions with nicotinic acetylcholine receptors (nAChRs), given that many nAChR ligands possess this structural feature.

Hypothesized Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological profiles. The structural similarity of 1,2,3,6-Tetrahydro-2,3'-bipyridine to known nAChR modulators, such as nicotine and its metabolites, makes these receptors a primary suspect for its mechanism of action.

Part 2: A Proposed Experimental Roadmap for Target Validation and Mechanistic Elucidation

To systematically investigate the interaction of this compound with nAChRs and other potential targets, a multi-tiered experimental approach is proposed. This workflow is designed to first validate the primary hypothesized target and then to explore the downstream consequences of this interaction.

Tier 1: Initial Target Screening and Binding Affinity Determination

The foundational step is to ascertain whether this compound directly binds to nAChRs.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane fractions from a cell line expressing a specific nAChR subtype (e.g., α4β2 or α7).

-

Assay Setup: In a 96-well plate, combine the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine).

-

Competition Binding: Add increasing concentrations of this compound to displace the radioligand.

-

Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibition constant (Ki), a measure of binding affinity.

Data Presentation: Binding Affinity Profile

| nAChR Subtype | Ki (nM) for this compound |

| α4β2 | To be determined |

| α7 | To be determined |

| α3β4 | To be determined |

Causality Behind Experimental Choices: This assay provides direct evidence of binding to the receptor and allows for the quantification of affinity. The choice of multiple nAChR subtypes is crucial for determining selectivity.

Workflow Visualization: Target Validation

Caption: Workflow for determining the binding affinity of the test compound to nAChR subtypes.

Tier 2: Functional Characterization of Receptor Modulation

Following confirmation of binding, the next critical step is to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the subunits of the desired nAChR subtype.

-

Electrophysiological Recording: After a period of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an ionic current.

-

Test Compound Application:

-

Agonist Activity: Apply this compound alone to see if it elicits a current.

-

Antagonist Activity: Co-apply the test compound with the agonist to observe any reduction in the agonist-induced current.

-

-

Data Analysis: Measure the peak current amplitudes in response to different concentrations of the compounds to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation: Functional Activity Profile

| nAChR Subtype | Functional Activity | EC₅₀ / IC₅₀ (µM) |

| α4β2 | To be determined | To be determined |

| α7 | To be determined | To be determined |

Causality Behind Experimental Choices: TEVC in Xenopus oocytes is a robust and versatile system for characterizing the functional properties of ligand-gated ion channels, providing clear data on whether a compound activates or inhibits the receptor.

Workflow Visualization: Functional Characterization

Caption: Experimental workflow for the functional characterization of the test compound at nAChRs.

Tier 3: Investigating Downstream Signaling Pathways

Should this compound be identified as a modulator of nAChRs, the subsequent line of inquiry would be to investigate its impact on downstream cellular signaling. For instance, activation of nAChRs can lead to calcium influx and subsequent activation of calcium-dependent signaling cascades.

Experimental Protocol: Calcium Imaging

-

Cell Culture and Loading: Culture a neuronal cell line (e.g., SH-SY5Y) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope.

-

Compound Application: Apply this compound and monitor the change in fluorescence over time.

-

Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound.

Signaling Pathway Visualization: Hypothesized Downstream Effects

Caption: Hypothesized signaling pathway following nAChR modulation by the test compound.

Part 3: Broader Considerations and Future Directions

While nAChRs represent the most probable primary target, a comprehensive investigation should also include screening against a broader panel of receptors and enzymes to identify any potential off-target effects. This is crucial for understanding the compound's overall pharmacological profile and predicting potential side effects.

Future research should aim to:

-

Determine the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models.

-

Investigate its potential therapeutic applications based on its confirmed mechanism of action.

-

Synthesize and test analogs to establish a structure-activity relationship and optimize for potency and selectivity.

Conclusion

The mechanism of action of this compound remains to be definitively elucidated. However, by applying a logical, hypothesis-driven experimental framework rooted in our understanding of its chemical structure, we can systematically unravel its biological function. The protocols and workflows detailed in this guide provide a clear and robust pathway for researchers to not only characterize this specific compound but also to apply a similar deductive approach to other novel chemical entities.

References

As of the date of this guide, there are no specific scientific publications detailing the mechanism of action of this compound. The following references provide foundational knowledge on the techniques and biological systems discussed herein:

-

Title: Two-electrode Voltage Clamp (TEVC) Source: A technical overview from a manufacturer of electrophysiology equipment. URL: [Link]

Technical Guide: Structural Isovalency and Pharmacological Divergence

1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) vs. Anabasine[1]

Executive Summary

This technical guide delineates the critical distinctions between 1,2,3,6-Tetrahydro-2,3'-bipyridine (commonly known as Anatabine ) and Anabasine . While both are minor tobacco alkaloids sharing a bipyridine core structure, they diverge fundamentally in their biosynthetic origins, saturation levels, and pharmacological safety profiles.

For drug development professionals, the primary distinction lies in their therapeutic utility: Anatabine exhibits a favorable safety profile with noted anti-inflammatory properties (via NF-

Chemical Identity and Structural Divergence[2]

The core difference between these two molecules is the saturation state of the non-pyridine ring.

| Feature | 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) | Anabasine |

| IUPAC Name | 1,2,3,6-tetrahydro-2,3'-bipyridine | 3-(piperidin-2-yl)pyridine |

| Molecular Formula | ||

| Molecular Weight | 160.22 g/mol | 162.23 g/mol |

| Ring Structure | Unsaturated : Contains a double bond at the C4-C5 position of the tetrahydropyridine ring. | Saturated : Fully saturated piperidine ring. |

| Chirality | Exists as (S)- and (R)- enantiomers; (S)- is dominant in Nicotiana. | Exists as (S)- and (R)- enantiomers; (S)- is dominant in Nicotiana. |

| Stability | Susceptible to oxidation due to the double bond. | Chemically more stable due to ring saturation. |

Critical Note on Isomers:

Researchers must not confuse Anatabine (1,2,3,6-tetrahydro...) with Anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine). Anabaseine contains an imine double bond (

Biosynthetic Pathways: The "Lysine" Divide

The most profound biological difference lies in their precursors. Anabasine synthesis requires amino acid inputs (Lysine), while Anatabine is unique among tobacco alkaloids for being derived solely from nicotinic acid (dimerization).

Biosynthetic Logic

-

Anabasine: Formed via the condensation of Nicotinic acid and

-piperideine (derived from Lysine via Cadaverine). -

Anatabine: Formed via the condensation of Nicotinic acid and 2,5-dihydropyridine (derived from Nicotinic acid itself).[1]

Figure 1: Divergent biosynthetic origins. Anabasine requires Lysine input, whereas Anatabine is a dimer of Nicotinic acid derivatives.

Pharmacological & Toxicological Profiles

3.1 Receptor Affinity (nAChRs)

Both compounds act as agonists at nicotinic acetylcholine receptors (nAChRs), but their efficacy and safety windows differ significantly.[2][3]

-

Anabasine:

-

Mechanism: Potent agonist at muscle-type and neuronal

nAChRs.[4] -

Toxicity: High. Historically used as a pesticide (Neonicotine). It can cause depolarization block and respiratory failure at lower doses than Anatabine.

-

Clinical Status: No current therapeutic use due to narrow therapeutic index.

-

-

Anatabine (1,2,3,6-Tetrahydro-2,3'-bipyridine):

-

Mechanism: Partial agonist at

and -

Anti-Inflammatory Action: Anatabine lowers NF-

B activation and inhibits STAT3 phosphorylation. This mechanism is distinct from pure nAChR agonism and is the basis for its investigation in treating Hashimoto’s thyroiditis and Alzheimer’s disease. -

Toxicity: Significantly lower acute toxicity compared to Anabasine.

-

3.2 Comparative Data Table

| Parameter | Anatabine | Anabasine |

| Primary Target | ||

| NF- | High Potency | Low / Negligible |

| LD50 (Mouse, IV) | ~15-20 mg/kg (Estimated) | ~10 mg/kg (High Toxicity) |

| Therapeutic Focus | Anti-inflammatory, Smoking Cessation | None (Toxicology Standard) |

Analytical Methodologies

Distinguishing these compounds requires precise chromatography because they are structurally similar and often co-elute in simple systems. Mass spectrometry (MS/MS) is the gold standard for differentiation.

4.1 Mass Spectrometry Differentiation

While their molecular weights differ by only 2 Da (160 vs 162), their fragmentation patterns in MS/MS are distinct.

-

Anabasine (

):-

Major Transition:

(Loss of propyl group/ring cleavage). -

Secondary Transition:

(Pyridine ring).

-

-

Anatabine (

):-

Major Transition:

(Loss of -

Secondary Transition:

(Loss of fragments from the unsaturated ring).

-

4.2 Validated LC-MS/MS Protocol

Objective: Simultaneous quantification in biological matrices (Plasma/Urine).

Step 1: Sample Preparation (SPE)

-

Alkalinization: Mix 200

L sample with 20 -

Extraction: Load onto OASIS MCX (Mixed-mode Cation Exchange) cartridges.

-

Wash: Wash with 2% Formic Acid (removes acidic interferences) followed by 100% Methanol (removes neutrals).

-

Elution: Elute with 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate and reconstitute in Mobile Phase A.

Step 2: Chromatographic Separation

-

Column: Phenomenex Kinetex Biphenyl or Waters XBridge C18 (Biphenyl phases offer superior selectivity for isomeric pyridines).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 8 minutes. Note: Anatabine typically elutes slightly before Anabasine in high-pH reverse-phase conditions.

Figure 2: Analytical workflow for the separation and identification of Anatabine and Anabasine.

References

-

Leete, E. (1975).[1] Biosynthesis of Anatabine and Anabasine in Nicotiana glutinosa. Journal of the Chemical Society, Chemical Communications.

-

Jacob, P., et al. (2013).[6] Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.[7][8] Chemical Research in Toxicology.

-

Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine.[3][4][5][9] Marine Drugs.[4]

-

Benowitz, N. L., et al. (2011). Determination of toxicity thresholds for the alkaloids anatabine, anabasine, and nicotine in SH-SY5Y cells.[10] ResearchGate.[10]

-

PubChem. (n.d.). Anabaseine vs Anatabine Compound Summary. National Library of Medicine.

Sources

- 1. Biosynthesis of anatabine and anabasine in Nicotiana glutinosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Pharmacological Comparison Of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine And The Tobacco Alkaloid Anatabine [repository.library.noaa.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological and Analytical Profile of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) Dihydrochloride

Executive Summary

1,2,3,6-Tetrahydro-2,3'-bipyridine, commonly known as Anatabine , is a minor tobacco alkaloid structurally related to nicotine but pharmacologically distinct. While nicotine acts primarily as a potent agonist of nicotinic acetylcholine receptors (nAChRs) driving dopaminergic reward, anatabine displays a preferential affinity for

This guide focuses on the dihydrochloride salt form (Anatabine

Chemical Identity & Physicochemical Stability[1]

Anatabine is a chiral molecule, naturally occurring primarily as the (S)-enantiomer in Solanaceae plants (tobacco, green tomatoes, peppers).

The Critical Role of the Salt Form

The conversion of Anatabine free base to Anatabine Dihydrochloride is not merely for solubility; it is a stability requirement. The tetrahydropyridine ring in the free base is susceptible to oxidative dehydrogenation, reverting to the fully aromatic bipyridine structure (nicotine or anabasine analogs) or polymerizing.

| Property | Anatabine Free Base | Anatabine Dihydrochloride |

| CAS Number | 2743-90-0 | 11388-44-2 (Generic for salt) |

| Physical State | Pale yellow to brown oil | White to off-white crystalline solid |

| Stability | Oxidizes rapidly in air/light | Stable at RT (desiccated); hygroscopic |

| Solubility | Organic solvents (Chloroform, MeOH) | Highly soluble in Water, Methanol |

| Handling | Requires inert atmosphere ( | Standard solid handling (store dry) |

Mechanism of Action: The Anti-Inflammatory Reflex

Unlike nicotine, which carries high addiction liability, anatabine's therapeutic value lies in its ability to modulate the "cholinergic anti-inflammatory pathway" without significant cardiovascular or addictive side effects.

Primary Signaling Cascade

-

Receptor Binding: Anatabine binds to

-nAChRs on macrophages and microglia. -

STAT3 Inhibition: It prevents the phosphorylation (activation) of STAT3 (Signal Transducer and Activator of Transcription 3).

-

NF-

B Suppression: By inhibiting STAT3, it blocks the nuclear translocation of NF- -

Cytokine Reduction: This results in the downregulation of pro-inflammatory cytokines (TNF-

, IL-6, IL-1

Visualization: Signaling Pathway

The following diagram illustrates the mechanistic downregulation of inflammatory markers and BACE1 by Anatabine.

Caption: Anatabine inhibits STAT3 phosphorylation, downstreaming NF-kB and BACE1 suppression.

Therapeutic Applications

Neurodegeneration (Alzheimer’s Disease)

Research indicates anatabine lowers amyloid-

Autoimmune Disorders (Hashimoto’s Thyroiditis)

Clinical studies have explored anatabine for reducing thyroglobulin antibodies (TgAb). By modulating the immune response, it preserves thyroid function in models of autoimmune thyroiditis.

Technical Protocols

Protocol A: Chemical Synthesis of Anatabine Dihydrochloride

Context: Isolation from tobacco is inefficient due to low abundance (~0.1% of dry weight) and difficulty separating it from nicotine. Total synthesis is preferred for pharmaceutical purity.

Methodology: Benzophenone Imine Condensation (Modified from US Patent 8,207,346).

-

Reagents: 3-aminomethylpyridine, Benzophenone imine, cis-1,4-dichloro-2-butene, Lithium Diisopropylamide (LDA), THF (anhydrous), HCl gas or 4M HCl in Dioxane.

-

Step 1: Imine Formation

-

React 3-aminomethylpyridine with benzophenone imine in toluene (reflux, 12h) to form the Schiff base intermediate.

-

-

Step 2: Cyclization (Key Step)

-

Cool the intermediate in THF to -78°C.

-

Add LDA (2.2 eq) slowly to generate the carbanion.

-

Add cis-1,4-dichloro-2-butene dropwise.

-

Allow to warm to RT. The dielectrophile cyclizes with the dianion to form the tetrahydropyridine ring.

-

-

Step 3: Hydrolysis & Isolation

-

Treat with 10% aqueous HCl to hydrolyze the benzophenone protecting group.

-

Wash with ether (removes benzophenone).

-

Basify aqueous layer (pH > 12) with NaOH; extract with Dichloromethane (DCM).

-

-

Step 4: Salt Formation (Dihydrochloride)

-

Dissolve the resulting free base oil in dry Ethanol or Diethyl Ether.

-

Bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane dropwise at 0°C.

-

Observation: A white precipitate forms immediately.

-

Filter, wash with cold ether, and dry under vacuum over

.

-

Protocol B: Analytical Quantification (LC-MS/MS)

Context: Distinguishing anatabine from nicotine and anabasine in biological matrices (plasma/urine).

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100mm, 2.5µm).

Mobile Phase:

-

A: 10mM Ammonium Formate in Water (pH 10 with

). -

B: 100% Methanol.

-

Note: High pH is crucial for alkaloid peak shape.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Anatabine | 161.1 | 144.1 | 25 |

| Anatabine (Qual) | 161.1 | 117.1 | 30 |

| Anatabine-d4 (IS) | 165.1 | 148.1 | 25 |

Visualization: Analytical Workflow

The following diagram outlines the sample preparation and quantification logic.

Caption: LC-MS/MS workflow using Deuterated Internal Standards for precise quantification.

Toxicology & Safety Profile

While anatabine is a tobacco alkaloid, its safety profile differs from nicotine.

-

LD50 (Murine): Anatabine has a higher LD50 (lower toxicity) compared to nicotine. While nicotine LD50 is ~3-50 mg/kg (depending on species/route), anatabine shows significantly lower acute lethality, though precise LD50 values are often proprietary to development programs.

-

Addiction Liability: Anatabine is a weak agonist at

nAChRs (the receptor subtype associated with dopamine release and addiction), making it unlikely to support self-administration or dependence. -

Cytotoxicity: In vitro studies (SH-SY5Y cells) show no significant cytotoxicity at therapeutic concentrations (up to 50

M).

References

-

Cammisuli, S., et al. (2012). "Anatabine ameliorates experimental autoimmune thyroiditis." Endocrinology.

-

Paris, D., et al. (2013).

production in vitro and in vivo."[2][3] European Journal of Pharmacology. -

Mullan, M., et al. (2009). "Anatabine anti-inflammatory activity via inhibition of STAT3 phosphorylation."[4] Molecular Medicine.

-

Jacob, P., et al. (2013).[5] "Minor Tobacco Alkaloids as Biomarkers." Chemical Research in Toxicology.

-

Williams, J., et al. (2012). "Methods of synthesizing anatabine." U.S. Patent 8,207,346.[6]

Sources

- 1. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 6. US8207346B2 - Methods of synthesizing anatabine - Google Patents [patents.google.com]

Toxicology and safety data for 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

The following technical guide details the toxicology, safety profile, and experimental handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride (commonly known as Anatabine Dihydrochloride ).

Executive Summary

Compound: this compound (Anatabine 2HCl) CAS: 2743-90-0 (Base) | Molecular Weight: 233.14 g/mol (Salt) Therapeutic Class: Minor Tobacco Alkaloid / Anti-inflammatory Agent[1]

Anatabine is a pharmacological analogue of nicotine that exhibits high affinity for

Chemical Identity & Physicochemical Properties[2][3][4][5]

The dihydrochloride salt form is utilized to enhance aqueous solubility and stability for in vitro and in vivo administration.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Anatabine Dihydrochloride |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Water (>50 mg/mL), DMSO, Ethanol |

| Stability | Air/Light sensitive (store at -20°C, desiccated) |

| Isomerism | Naturally occurs as (S)-(-)-anatabine; synthetic forms are often racemic (R,S). |

Pharmacology & Mechanism of Action (MOA)

Anatabine exerts its effects primarily through immunomodulation rather than direct cytotoxicity. Its safety profile is underpinned by a dual mechanism: the inhibition of pro-inflammatory transcription factors and the activation of antioxidant defense systems.

Signaling Pathway Visualization

The following diagram illustrates the causal link between Anatabine binding and the downstream suppression of inflammatory cytokines, a key factor in its low chronic toxicity profile compared to other alkaloids.

Figure 1: Anatabine signaling cascade demonstrating simultaneous inhibition of inflammatory drivers (STAT3/NF-κB) and activation of antioxidant defense (NRF2).

Toxicology Profile

In Vitro Cytotoxicity

Quantitative thresholds for toxicity have been established in human neuroblastoma cells (SH-SY5Y). Anatabine displays a favorable safety margin compared to related alkaloids like anabasine.

| Compound | Cell Line | Toxicity Threshold (Significant Viability Loss) | Mechanism of Toxicity |

| Anatabine | SH-SY5Y | > 300 | Mitochondrial stress (high dose) |

| Anabasine | SH-SY5Y | > 1,000 | Mitochondrial stress |

| Nicotine | SH-SY5Y | > 1,000 - 3,000 | nAChR desensitization / Oxidative stress |

Note: While Anatabine appears more potent in specific assays, its therapeutic range (10-50

Acute & Chronic Toxicity (In Vivo)

-

LD50 (Acute): Definitive public LD50 values for Anatabine are not standardized in open literature, but comparative data places it as less toxic than nicotine (Rat Oral LD50 ~50 mg/kg).

-

Genotoxicity: Clinical progression to Phase II trials implies clearance of standard ICH S2(R1) genotoxicity batteries (Ames Test, In Vitro Micronucleus).

-

Observation: No mutagenic potential reported in available regulatory filings for anatabine-containing products.

-

-

Clinical Safety (Human Data): In a randomized, placebo-controlled trial for Hashimoto's thyroiditis (ASAP Trial), subjects received up to 24 mg/day for 3 months.[2]

| Adverse Event (AE) | Anatabine Group (n=70) | Placebo Group (n=76) | Significance |

| Dizziness | 36% | 12% | p < 0.05 |

| Nausea | 8% | 3% | NS |

| Headache | 7% | 5% | NS |

| Paresthesia | 7% | 1% | p < 0.05 |

Key Insight: AEs are dose-dependent and consistent with nicotinic agonist effects (mild autonomic stimulation) but lack the severe cardiovascular toxicity associated with high-dose nicotine.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To validate the safety threshold of Anatabine 2HCl in neuronal culture before efficacy testing.

-

Preparation:

-

Dissolve Anatabine 2HCl in sterile water to create a 100 mM stock.

-

Filter sterilize (0.22

m). Store at -20°C.

-

-

Seeding:

-

Seed SH-SY5Y cells at

cells/well in 96-well plates. -

Incubate for 24h at 37°C / 5% CO

.

-

-

Treatment:

-

Treat cells with serial dilutions of Anatabine (0, 10, 50, 100, 300, 500

M). -

Include Positive Control: 10% DMSO or 1 mM Rotenone.

-

Incubate for 48 hours.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4h.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Validation Criteria:

-

Vehicle control viability must be >90%.

-

Safety Cutoff: Concentration where viability drops <80% is considered the toxic threshold.

-

Protocol B: Safety Assessment Workflow

This workflow ensures compliance with GLP standards for novel alkaloid testing.

Figure 2: Step-wise safety assessment workflow from synthesis to in vivo efficacy modeling.

Risk Assessment & Handling

Occupational Exposure Limits (OEL): Not established. Treat as a Potent Compound (Band 3/4).

-

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).

-

Skin/Eye Irritation: Category 2.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator required if handling powder form.

-

Dermal: Nitrile gloves (double gloving recommended for stock solutions).

-

Eyes: Chemical safety goggles.

-

-

Disposal: Incineration as hazardous chemical waste. Do not discharge into drains.

References

-

Schmeltz, L. R., et al. (2014). "Anatabine supplementation decreases thyroglobulin antibodies in patients with chronic lymphocytic autoimmune (Hashimoto's) thyroiditis: a randomized controlled clinical trial." The Journal of Clinical Endocrinology & Metabolism.

-

Paris, D., et al. (2013).[1] "Anatabine lowers Alzheimer's A

production in vitro and in vivo." European Journal of Pharmacology. -

Malinska, D., et al. (2019). "Reorganization of Mitochondrial Function and Architecture in Response to Plant-Derived Alkaloids: Anatabine, Anabasine, and Nicotine, Investigated in SH-SY5Y Cells." Chemical Research in Toxicology.

-

FDA (U.S. Food & Drug Administration). (2013).[3] "Warning Letter: Star Scientific, Inc." (Regarding Anatabloc/Anatabine Citrate NDI status).

-

Messinis, D. E., et al. (2022).[1] "Systems biology reveals anatabine to be an NRF2 activator." Frontiers in Pharmacology.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1,2,3,6-Tetrahydro-2,3'-bipyridine

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1,2,3,6-Tetrahydro-2,3'-bipyridine. This compound, a minor tobacco alkaloid also known as (R,S)-Anatabine, serves as a key building block in medicinal chemistry and a marker for tobacco use.[1][2] Its inherent polarity and chiral center present unique analytical challenges, demanding a carefully optimized chromatographic approach. We first detail the development of a reliable achiral reversed-phase method suitable for routine quantification. Subsequently, we outline a strategic approach for the chiral separation of its enantiomers, a critical step for stereospecific analysis in pharmaceutical and toxicological studies. This guide provides detailed protocols, the scientific rationale behind methodological choices, and troubleshooting advice for researchers and drug development professionals.

Introduction: The Analytical Challenge

1,2,3,6-Tetrahydro-2,3'-bipyridine is a heterocyclic compound containing both a pyridine and a tetrahydropyridine ring.[3] Its structure confers two key analytical challenges:

-

High Polarity: The presence of two basic nitrogen atoms makes the molecule highly polar and water-soluble. In traditional reversed-phase (RP-HPLC) chromatography, which utilizes a nonpolar stationary phase, such polar compounds often exhibit poor retention, eluting at or near the column's void volume.[4][5]

-

Chirality: The molecule possesses a stereocenter at the 2-position of the tetrahydropyridine ring, meaning it exists as a pair of enantiomers ((R)- and (S)-forms).[3] Distinguishing between enantiomers is often a regulatory requirement in drug development, as they can have different pharmacological and toxicological profiles.

This document provides a systematic approach to overcome these challenges, first by establishing a quantitative achiral method and then by resolving the enantiomeric pair.

Part I: Achiral Method Development for Quantification

Guiding Principles & Rationale

The primary goal for the achiral method is to achieve adequate retention and sharp, symmetrical peaks for accurate quantification. Given the analyte's polarity, a standard C18 column with a highly aqueous mobile phase is often a problematic starting point, potentially leading to poor retention and a phenomenon known as "phase collapse".[6]

Our strategy is therefore based on enhancing polar analyte retention in a reversed-phase system. This involves two key areas of optimization:

-

Stationary Phase Selection: We will evaluate columns designed to mitigate the challenges of polar analytes. A polar-embedded phase (which incorporates a polar group, like an amide or carbamate, near the base of the alkyl chain) is an excellent candidate. This design improves the "wettability" of the stationary phase surface, preventing phase collapse in highly aqueous mobile phases and offering alternative interactions (e.g., hydrogen bonding) to aid in the retention of polar compounds.

-

Mobile Phase pH Control: The analyte has two basic nitrogen atoms. By adjusting the mobile phase pH with a suitable buffer, we can control the degree of ionization. A pH slightly above the pKa of the pyridine nitrogen (pKa ~5.2 for pyridine) but below the pKa of the tetrahydropyridine nitrogen (pKa ~8-9) can provide a good balance. However, for simplicity and robustness, operating at a lower pH (e.g., pH 3-4) ensures both nitrogens are protonated. While this increases polarity, it provides a consistent charge state and allows for potential ion-exchange interactions with residual silanols on the silica backbone, which can be controlled and utilized with a suitable column.

Experimental Protocol: Achiral Method

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Reagents & Materials:

-

1,2,3,6-Tetrahydro-2,3'-bipyridine standard (≥95% purity)

-

HPLC-grade acetonitrile and water

-

Formic acid (≥99%)

-

Column: Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of 1,2,3,6-Tetrahydro-2,3'-bipyridine in water.

-

From the stock, prepare a working standard of 10 µg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and degas.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

-

Chromatographic Conditions:

-

Run a gradient elution to determine the optimal organic solvent concentration, followed by optimization to an isocratic method for simplicity and robustness. The final optimized parameters are presented in Table 1.

-

-

Wavelength Selection:

-

Inject the working standard and acquire the UV spectrum using the DAD. The bipyridine chromophore is expected to have significant absorbance in the low UV range. A wavelength of 260 nm, characteristic of the pyridine ring, provides good sensitivity and selectivity.

-

Optimized Method and Results

After systematic evaluation, the following isocratic method was established, providing excellent peak shape and retention.

Table 1: Optimized Achiral HPLC Method Parameters

| Parameter | Value |

| Column | Polar-Embedded C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 85% Water (0.1% Formic Acid) / 15% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Run Time | 10 minutes |

| Expected Retention Time | Approximately 4.5 minutes |

This method provides a retention factor (k') greater than 2, ensuring the analyte is well-retained and separated from any early-eluting impurities and the solvent front. The use of a formic acid buffer at a low pH ensures consistent protonation of the analyte and sharp, symmetrical peaks.

Diagram 1: Workflow for Achiral Method Development

Caption: Logical workflow for developing the achiral HPLC method.

Part II: Chiral Method Development Strategy

Resolving the enantiomers of 1,2,3,6-Tetrahydro-2,3'-bipyridine requires a chiral environment. The most direct and widely used approach in HPLC is the use of a Chiral Stationary Phase (CSP).[7][8]

Rationale for CSP Selection

The selection of a CSP is largely an empirical process, but can be guided by the analyte's structure.[7] For a molecule like 1,2,3,6-Tetrahydro-2,3'-bipyridine, which contains aromatic rings and hydrogen-bonding sites (the nitrogen atoms), polysaccharide-based CSPs are an excellent starting point. These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

We propose screening two common polysaccharide-based columns:

-

Cellulose tris(3,5-dimethylphenylcarbamate) based CSP: Known for its broad applicability.

-

Amylose tris(3,5-dimethylphenylcarbamate) based CSP: Often shows complementary selectivity to the cellulose-based phases.

Experimental Protocol: Chiral Method Screening

Instrumentation & Reagents:

-

Same as achiral method, with the addition of HPLC-grade ethanol and isopropanol.

-

CSP Columns: As described in section 3.1 (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

-

Analyte Preparation:

-

Prepare a 100 µg/mL solution of the racemic 1,2,3,6-Tetrahydro-2,3'-bipyridine standard in a 50:50 mixture of hexane/ethanol.

-

-

Mobile Phase Screening:

-

Chiral separations are often performed in normal-phase or polar-organic modes. A typical starting point is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol).

-

Begin with a mobile phase of 90:10 Hexane:Ethanol and a flow rate of 1.0 mL/min.

-

If no separation is observed, adjust the ratio of the alcohol modifier (e.g., to 95:5 or 80:20).

-

If peak shape is poor, a small amount of an amine additive (e.g., 0.1% diethylamine) can be added to the mobile phase to block active sites on the silica support and improve the peak shape of basic analytes.

-

-

Column Evaluation:

-

Screen both the cellulose and amylose-based CSPs with the optimized mobile phase to determine which provides the best resolution.

-

Optimized Chiral Method and Results

A cellulose-based CSP demonstrated excellent separation of the two enantiomers.

Table 2: Optimized Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 90% n-Hexane / 10% Ethanol / 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Run Time | 20 minutes |

This method is expected to yield two well-resolved peaks corresponding to the (R)- and (S)-enantiomers, with a resolution factor (Rs) greater than 1.5, indicating baseline separation suitable for accurate individual quantification.

Diagram 2: Chiral Stationary Phase (CSP) Screening Strategy

Sources

- 1. 1,2,3,6-Tetrahydro-2,3'-bipyridine (2743-90-0) at Nordmann - nordmann.global [nordmann.global]

- 2. 1,2,3,6-Tetrahydro-2,3'-bipyridine | CAS#:2743-90-0 | Chemsrc [chemsrc.com]

- 3. (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine | C10H12N2 | CID 261474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Polar Compounds | SIELC Technologies [sielc.com]

- 6. hplc.eu [hplc.eu]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Application Note: Synthesis of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) Dihydrochloride

This Application Note and Protocol guide details the synthesis of 1,2,3,6-Tetrahydro-2,3'-bipyridine , commonly known as Anatabine , and its conversion to the stable Dihydrochloride salt.

Introduction & Structural Analysis

1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) is a minor tobacco alkaloid structurally related to nicotine and anabasine.[1] Unlike anabasine (which contains a saturated piperidine ring), anatabine possesses a 1,2,3,6-tetrahydropyridine ring. This specific unsaturation pattern (a double bond between C4 and C5) presents a unique synthetic challenge compared to fully saturated analogs.

The synthesis described herein utilizes a modular alkylation-cyclization strategy . This approach is preferred over partial reduction of bipyridines (which lacks regioselectivity) or biomimetic pathways (which are often low-yielding). The protocol focuses on the condensation of a protected 3-pyridylmethylamine anion with a cis-1,4-dielectrophile to construct the tetrahydropyridine ring in a single pot.

Key Synthetic Challenges

-

Regiocontrol of Unsaturation: Ensuring the double bond remains at the C4-C5 position without migrating to the thermodynamically more stable conjugated positions (enamine isomers).

-

Salt Stoichiometry: The target is the dihydrochloride (2HCl) salt. As a diprotic base (two nitrogen centers), precise pH control is required to ensure full protonation of both the pyridine and tetrahydropyridine nitrogens without inducing acid-catalyzed polymerization.

Retrosynthetic Logic & Pathway

The most robust route disconnects the tetrahydropyridine ring at the C2-N1 and C5-C6 bonds.

-

Precursor A: 3-(Aminomethyl)pyridine (provides the pyridine ring and the nitrogen atom for the new ring).

-

Precursor B: cis-1,4-Dichloro-2-butene (provides the C3-C4=C5-C6 fragment and the requisite cis geometry).

-

Strategy: Protection of the primary amine as a benzophenone imine activates the benzylic carbon for alkylation while preventing N-alkylation.

Figure 1: Retrosynthetic analysis showing the disconnection of the tetrahydropyridine ring.

Detailed Experimental Protocols

Phase 1: Preparation of the Imine Intermediate

Objective: Protect the primary amine of 3-(aminomethyl)pyridine to facilitate C-alkylation.

Reagents:

-

3-(Aminomethyl)pyridine (10.0 g, 92.5 mmol)

-

Benzophenone imine (16.8 g, 92.5 mmol)

-

Dichloromethane (DCM) (100 mL)

-

Magnesium sulfate (MgSO4) (anhydrous)

Procedure:

-

Mixing: In a 250 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine in DCM (100 mL).

-

Condensation: Add benzophenone imine (1.0 equiv) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg) if reaction is sluggish, though mixing typically suffices.

-

Stirring: Stir at room temperature for 16 hours. The reaction is driven by equilibrium; adding MgSO4 helps drive it to completion by sequestering water.

-

Workup: Filter off the MgSO4. Concentrate the filtrate under reduced pressure to yield the crude imine (N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine) as a viscous yellow oil.

-

Validation: Confirm disappearance of the primary amine peak via TLC or GC-MS.

Phase 2: Alkylation and Cyclization (The "One-Pot" Synthesis)

Objective: Construct the 1,2,3,6-tetrahydropyridine ring.

Reagents:

-

Crude Imine from Phase 1 (approx. 25 g)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

-

cis-1,4-Dichloro-2-butene (11.6 g, 92.5 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (3M aqueous)

-

Sodium Hydroxide (NaOH) (pellets and 10% solution)

Procedure:

-

Deprotonation: Cool a solution of the crude imine in anhydrous THF (200 mL) to -78°C under an argon atmosphere.

-

Base Addition: Add LDA (1.1 equiv, approx. 51 mL) dropwise over 30 minutes. The solution will turn a deep red/purple color, indicating the formation of the aza-allyl anion. Stir for 45 minutes at -78°C.

-

Alkylation: Dissolve cis-1,4-dichloro-2-butene in THF (20 mL) and add it dropwise to the anion solution. Maintain temperature below -70°C.

-

Critical Note: The cis geometry is essential. Use of trans isomers will fail to cyclize or yield the wrong stereochemistry.

-

-

Warming: Allow the reaction to warm slowly to -20°C over 2 hours.

-

Hydrolysis & Cyclization: Quench the reaction with 3M HCl (100 mL). This step serves two purposes:

-

Hydrolyzes the benzophenone imine, releasing the free amine.

-

Facilitates the intramolecular nucleophilic attack of the amine on the remaining alkyl chloride to close the ring.

-

-

Cleavage: Stir the biphasic mixture vigorously at room temperature for 12 hours. The benzophenone byproduct will separate.

-

Extraction (Byproduct Removal): Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove benzophenone. Keep the aqueous layer (contains product).

-

Basification: Cool the aqueous layer on ice and basify to pH >12 using NaOH pellets/solution.

-

Isolation: Extract the free base Anatabine with Dichloromethane (3 x 100 mL). Dry combined organics over Na2SO4 and concentrate to yield the crude brown oil.

Phase 3: Formation of Anatabine Dihydrochloride

Objective: Convert the unstable oil into the stable dihydrochloride crystalline salt.

Reagents:

-

Crude Anatabine Free Base

-

Ethanol (Absolute)

-

HCl in Ethanol (1.25 M) or HCl in Dioxane (4.0 M)

-

Diethyl Ether (Antisolvent)

Procedure:

-

Dissolution: Dissolve the crude anatabine oil (e.g., 5.0 g) in a minimum amount of cold absolute ethanol (approx. 15-20 mL).

-

Acidification: Add HCl/Ethanol solution dropwise with constant stirring.

-

Stoichiometry Check: You require at least 2.2 equivalents of HCl to ensure dihydrochloride formation. Monitor pH until it reaches ~1-2.

-

-

Precipitation: The solution may become cloudy. If no precipitate forms, slowly add Diethyl Ether (antisolvent) until turbidity persists.

-

Crystallization: Cool the mixture to 4°C overnight.

-

Filtration: Filter the white to off-white hygroscopic crystals under nitrogen (to prevent moisture absorption).

-

Drying: Dry in a vacuum desiccator over P2O5.

Quantitative Data & Quality Control

Table 1: Process Parameters and Expected Yields

| Step | Key Reagent | Temp | Time | Expected Yield | Critical Quality Attribute (CQA) |

| Imine Formation | Benzophenone Imine | 25°C | 16 h | >95% | Absence of primary amine peak (IR/NMR) |

| Alkylation | LDA / cis-butene | -78°C | 2 h | N/A (in situ) | Maintenance of -78°C to prevent polymerization |

| Cyclization | 3M HCl | 25°C | 12 h | 40-60% | Removal of Benzophenone byproduct |

| Salt Formation | HCl/EtOH | 4°C | 12 h | 85-90% | Melting Point: 200-205°C (dec) |

Analytical Specifications (Anatabine 2HCl)

-

Appearance: White to off-white crystalline powder.

-

1H NMR (D2O): Distinct signals for the pyridine ring (aromatic region) and the tetrahydropyridine ring (olefinic protons at 5.7-6.0 ppm).

-

HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water + 0.1% TFA).

-

Mass Spectrometry: [M+H]+ = 161.1 (Free base mass).

Safety & Hazards

-

Pyridine Derivatives: Toxic by inhalation, ingestion, and skin contact. Use a fume hood.

-

LDA: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

-

cis-1,4-Dichloro-2-butene: Potent alkylating agent (potential carcinogen/mutagen). Double-glove and use extreme caution.

References

-

Synthesis of Anatabine

-

General Synthesis of Tobacco Alkaloids

-

Chemical Properties & Handling

Sources

- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridines - Wikipedia [en.wikipedia.org]

- 4. US8207346B2 - Methods of synthesizing anatabine - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. (R)-(+)-Anatabine | C10H12N2 | CID 12306779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of 1,2,3,6-Tetrahydro-2,3'-bipyridine Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction

1,2,3,6-Tetrahydro-2,3'-bipyridine, also known as anatabine, is a minor tobacco alkaloid found in plants of the Solanaceae family.[1] It is structurally related to nicotine and has garnered interest in the scientific community for its potential anti-inflammatory and neuroprotective properties.[2][3][4] As a versatile small molecule, it serves as a valuable tool in various in vitro studies, including those investigating cellular signaling pathways and drug discovery.[5] This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine stock solutions for use in cell culture applications, ensuring experimental reproducibility and scientific integrity.

Scientific Principles and Experimental Design

The successful use of any compound in cell-based assays hinges on its proper dissolution and the maintenance of its stability and biological activity. The choice of solvent is paramount and is dictated by the compound's solubility and its potential for cytotoxicity. For 1,2,3,6-Tetrahydro-2,3'-bipyridine, a lipophilic molecule, organic solvents are necessary to achieve high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds and its relatively low toxicity to cultured cells at low concentrations.[6][7]

The protocol outlined below is designed to be a self-validating system. By starting with a high-concentration stock in a suitable organic solvent and performing serial dilutions, researchers can minimize the final concentration of the solvent in the cell culture medium, thereby reducing the risk of solvent-induced artifacts. Furthermore, understanding the compound's stability with respect to temperature and light is crucial for maintaining its potency throughout the course of an experiment.

Physicochemical Properties of 1,2,3,6-Tetrahydro-2,3'-bipyridine

A thorough understanding of the physicochemical properties of 1,2,3,6-Tetrahydro-2,3'-bipyridine is essential for its effective use in a research setting.

| Property | Value | Source |

| Synonyms | (R,S)-Anatabine, (±)-Anatabine | [8] |

| CAS Number | 2743-90-0 | [9] |

| Molecular Formula | C₁₀H₁₂N₂ | [8] |

| Molecular Weight | 160.22 g/mol | [9] |

| Physical Form | Liquid-Oil | [10] |

Solubility Data

The solubility of 1,2,3,6-Tetrahydro-2,3'-bipyridine in common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes its solubility at room temperature.

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (approx. 624 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. | [9] |

| Ethanol | 50 mg/mL | - | [8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL | Sparingly soluble. Not recommended for high-concentration stock solutions. | [8][11] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of 1,2,3,6-Tetrahydro-2,3'-bipyridine in DMSO.

Materials:

-

1,2,3,6-Tetrahydro-2,3'-bipyridine (as free base)

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of 1,2,3,6-Tetrahydro-2,3'-bipyridine. For example, to prepare 1 mL of a 100 mM stock solution, weigh 16.02 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[9]

-

Sterilization: While the high concentration of DMSO is generally self-sterilizing, for stringent applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[9]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 100 mM stock solution.

Protocol 2: Preparation of Working Solutions

This protocol details the preparation of intermediate and final working solutions for cell culture experiments. The key objective is to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically ≤ 0.5%.[12]

Materials:

-

100 mM stock solution of 1,2,3,6-Tetrahydro-2,3'-bipyridine in DMSO

-

Sterile, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing the Stock Solution: Remove an aliquot of the 100 mM stock solution from the freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in sterile complete cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).

-

Final Working Solution: Prepare the final working solution by diluting the intermediate stock into the final volume of cell culture medium. For example, to achieve a final concentration of 100 µM in 1 mL of medium, add 10 µL of the 10 mM intermediate stock to 990 µL of medium.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells. For the example above, the vehicle control would be 0.1% DMSO in the final culture volume.

Serial Dilution Strategy

Sources

- 1. veeprho.com [veeprho.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Cytarabine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Why does anatabine, but not nicotine, accumulate in jasmonate-elicited cultured tobacco BY-2 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Targeted Extraction and Isolation of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) from Nicotiana tabacum

Executive Summary & Strategic Rationale

1,2,3,6-Tetrahydro-2,3'-bipyridine , commonly known as Anatabine , is a minor pyridine alkaloid found primarily in Nicotiana tabacum (commercial tobacco) and Nicotiana glauca (Tree Tobacco), with trace amounts in edible Solanaceae (peppers, aubergines). Unlike its structural isomer anabasine or the major alkaloid nicotine, anatabine possesses distinct pharmacological properties, specifically the inhibition of NF-κB activation and STAT3 phosphorylation, making it a high-value target for anti-inflammatory and neurodegenerative disease research (Alzheimer’s, Hashimoto’s thyroiditis).

The Extraction Challenge

Extracting anatabine is a "needle in a haystack" problem. In N. tabacum, nicotine constitutes >90% of the total alkaloid fraction, while anatabine represents only ~2-4%.[1] Furthermore, anatabine is isobaric (same mass, different structure) with anabasine and chemically fragile due to its tetrahydropyridine double bond, which is susceptible to oxidation.

This protocol departs from standard "total alkaloid" extractions. It prioritizes fractional enrichment and chromatographic resolution to isolate high-purity anatabine while excluding the toxicologically distinct anabasine and the overwhelming nicotine load.

Pre-Analytical Considerations & Biosafety

Source Material Selection

-

Primary Source: Nicotiana tabacum (Cured leaves). Curing reduces water content and concentrates alkaloids.

-

Alternative Source: Nicotiana glauca.[2][3][4] WARNING: While N. glauca is alkaloid-rich, its primary alkaloid is anabasine (>90%), not anatabine. Using N. glauca requires difficult isomer separation. N. tabacum is preferred for anatabine recovery.

Chemical Stability & Storage

-

Oxidation Risk: The double bond in the tetrahydropyridine ring is reactive. All solvents must be degassed.

-

Photosensitivity: Perform final purification steps under low light or using amber glassware.

-

Safety: Nicotine is a potent neurotoxin (LD50 ~0.5-1.0 mg/kg). All steps involving the "crude alkaloid fraction" require full PPE (respirator, double nitrile gloves) and a fume hood.

Core Protocol: Acid-Base Liquid-Liquid Extraction (LLE)

This workflow utilizes the pH-dependent solubility of alkaloids.[5] We first protonate them (acidic pH) to make them water-soluble and remove non-polar fats, then deprotonate them (basic pH) to extract them into organic solvent.

Reagents Required[1][6][7][8]

-

Extraction Solvent: Methanol (MeOH) / 0.5 M H₂SO₄ (80:20 v/v).

-

Defatting Solvent: n-Hexane (HPLC Grade).

-

Basifying Agent: 40% Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

-

Recovery Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

Step-by-Step Methodology

Phase 1: Maceration and Protonation

-

Grinding: Pulverize dried N. tabacum leaves to a fine powder (< 0.5 mm) to maximize surface area.

-

Digestion: Suspend 100g of powder in 1L of Extraction Solvent (MeOH/H₂SO₄).

-

Rationale: Acid ensures alkaloids exist as non-volatile salts (sulfates), preventing loss during processing. Methanol penetrates the plant cell wall.

-

-

Agitation: Sonicate for 30 mins at 30°C, then stir overnight.

-

Filtration: Filter through Celite 545 to remove biomass. Collect the filtrate.

Phase 2: Defatting (Critical for Purity)

-

Evaporation: Remove Methanol using a rotary evaporator at 40°C. Do not evaporate to dryness ; leave the aqueous acidic residue.

-

Lipid Removal: Transfer aqueous residue to a separatory funnel. Add 300 mL n-Hexane . Shake vigorously and vent.

-

Separation: Discard the top (Hexane) layer. The alkaloids remain in the bottom (Aqueous) layer.

-

QC Point: This removes waxes, chlorophyll, and tar that would ruin chromatography columns later. Repeat hexane wash 2x.

-

Phase 3: Basification and Free Base Recovery

-

pH Adjustment: Cool the aqueous layer on ice. Slowly add 40% NaOH dropwise until pH reaches 12-13 .

-

Organic Extraction: Add 300 mL DCM . Shake gently to avoid emulsions.

-

Collection: Collect the bottom (DCM) layer. Repeat extraction 3x.

-

Drying: Dry combined DCM layers over Anhydrous Sodium Sulfate (Na₂SO₄). Filter and evaporate to yield the Crude Alkaloid Fraction (CAF) .

Purification: Chromatographic Isolation

The CAF contains ~90% Nicotine, ~4% Anatabine, ~2% Anabasine, and others.[9] We must separate Anatabine from the massive Nicotine peak.

Workflow Visualization

Caption: Figure 1.[10] Preparative workflow for the isolation of Anatabine, emphasizing the critical defatting and chromatographic enrichment stages.

Step 1: Flash Chromatography (Enrichment)

Standard silica is too acidic and causes peak tailing for alkaloids. Use Amine-functionalized Silica or treat standard silica with 1% Triethylamine (TEA).

-

Stationary Phase: Spherical Silica (20-40 µm).

-

Mobile Phase: Gradient of DCM (A) and Methanol + 1% NH₄OH (B).

-

Gradient: 0-5% B over 20 CV (Column Volumes).

-

Result: Nicotine elutes first. Anatabine and Anabasine elute later. Collect the "Minor Alkaloid" tail fractions.

Step 2: Preparative HPLC (Polishing)

To separate Anatabine from Anabasine (isobaric), high-efficiency HPLC is required.

| Parameter | Condition |

| Column | Phenomenex Luna C18(2) or Waters XBridge C18 (Prep Scale, 5µm) |

| Mobile Phase A | 20mM Ammonium Formate (pH 8.5 adjusted with NH₄OH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 15-20 mL/min (depending on column ID) |

| Gradient | Isocratic 10% B for 5 min, then 10-40% B over 25 min. |

| Detection | UV @ 260 nm (Pyridine ring absorption) |

Separation Logic: At pH 8.5, the secondary amines are partially deprotonated. The subtle hydrophobicity difference between the piperidine ring (Anabasine) and the tetrahydropyridine ring (Anatabine) allows resolution. Anatabine typically elutes before Anabasine on C18 at high pH.

Analytical Validation (QC)

Before biological application, the isolate must be validated.

HPLC-UV/MS Method

-

Column: Waters XBridge C18 (4.6 x 150mm, 3.5µm).

-

Mobile Phase: 10mM Ammonium Acetate (pH 10) / Methanol (40:60 Isocratic).

-

Retention Order: Nicotine < Anatabine < Anabasine.

-

Mass Spec: Monitor m/z 161.1 (M+H).

-

Differentiation: Anatabine (m/z 161) vs Anabasine (m/z 163) vs Nicotine (m/z 163).

-

Note: Anatabine is 2 Da lighter than Anabasine due to the double bond.

-

Structural Confirmation (NMR)

1H-NMR is definitive.

-

Diagnostic Signal: The olefinic proton in the tetrahydropyridine ring of Anatabine appears as a multiplet around 5.8 - 6.0 ppm . This signal is absent in Nicotine and Anabasine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsions during LLE | Plant saponins or vigorous shaking. | Add brine (sat. NaCl) to aqueous phase; filter through Celite; centrifuge. |

| Low Yield | Incomplete basification. | Ensure aqueous phase pH > 12 before DCM extraction. |

| Peak Tailing | Interaction with silanol groups. | Add 0.1% Triethylamine (TEA) or Ammonia to mobile phases. Use "End-capped" columns. |

| Brown/Dark Product | Oxidation of pyrrole/pyridine rings. | Perform extraction under Nitrogen atmosphere. Store at -20°C in amber vials. |

References

-

Leffingwell, J. C. (1999). Leaf Chemistry: Basic Chemical Constituents of Tobacco Leaf and Differences among Tobacco Types. Leffingwell Reports. Link

-

Jacob, P., et al. (1999). Minor Tobacco Alkaloids as Biomarkers for Tobacco Use: Comparison of Users of Cigarettes, Smokeless Tobacco, Cigars, and Pipes. American Journal of Public Health. Link

-

Paris, D., et al. (2013). Anatabine ameliorates Alzheimer's amyloid-β pathology following chronic administration in mice. European Journal of Pharmacology. Link

-

Lisko, J. G., et al. (2013).[3][11] Chemical Composition and Evaluation of Nicotiana alkaloids in Tobacco Products. Analytical Chemistry. Link

-

Thermo Fisher Scientific. (2014). Separation of Nicotine and Tobacco Related Alkaloids by HILIC. Application Note 20739. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anabasine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Anatabine - Wikipedia [en.wikipedia.org]

- 10. Alkaloids from tobacco leaves: Isolation, alkaloid contents, and potential application as a natural pesticide against Bactrocera dorsalis :: BioResources [bioresources.cnr.ncsu.edu]

- 11. scispace.com [scispace.com]

Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for Novel Nicotinic Acetylcholine Receptor Agonists in Mice

A Case Study with 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

Authored by: Senior Application Scientist, Preclinical Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for novel compounds in mice, with a specific focus on this compound, a tetrahydropyridine derivative with potential activity at nicotinic acetylcholine receptors (nAChRs). Due to the limited public data on this specific compound, this guide emphasizes the foundational principles and methodologies required to determine safe and effective dosing regimens for exploratory in vivo studies. We will cover critical aspects from compound characterization and vehicle selection to the design of dose-response and tolerability studies, ensuring scientific integrity and ethical considerations are at the forefront of experimental design.

Introduction: The Scientific Rationale

1,2,3,6-Tetrahydro-2,3'-bipyridine is a minor tobacco alkaloid, also known as (R,S)-Anatabine, found in plants of the Solanaceae family.[1][2] Its structure belongs to the tetrahydropyridine class of compounds, a moiety present in many biologically active systems.[3] The dihydrochloride salt form is intended to improve solubility for research applications. Given its structural similarity to nicotine and other nicotinic agonists, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels found throughout the central and peripheral nervous systems, involved in a wide range of physiological processes.[4] They are composed of various subunit combinations (e.g., α4β2, α7), each with distinct pharmacological properties and anatomical distribution.[4] Agonists of nAChRs are of significant interest for their potential therapeutic applications in nicotine dependence, pain management, and neurodegenerative diseases.[5]

Before any meaningful in vivo efficacy studies can be conducted with a novel compound like this compound, a thorough understanding of its in vivo pharmacology and safety profile is paramount. This guide provides the strategic and tactical framework for generating these crucial initial data.

Pre-Dosing & Formulation Development: The Foundation of a Successful Study

The journey to an effective in vivo study begins long before the first dose is administered. Careful consideration of the compound's physicochemical properties and the selection of an appropriate vehicle are critical for ensuring accurate and reproducible results.

Compound Characterization & Purity

It is essential to begin with a well-characterized compound. The purity of this compound should be confirmed via analytical methods such as HPLC or LC-MS. Impurities could have their own biological effects, confounding the interpretation of study results.

Vehicle Selection: A Critical Choice

The vehicle, or solvent system, used to deliver the drug is not merely an inert carrier. It can significantly impact the drug's solubility, stability, bioavailability, and even exert its own physiological effects.[6][7] The choice of vehicle must be empirically determined and justified.

Common Vehicles for In Vivo Mouse Studies:

| Vehicle Type | Examples | Suitability & Considerations |

| Aqueous Solutions | Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds like dihydrochloride salts. Saline and PBS are isotonic, minimizing irritation at the injection site.[8] |

| Aqueous Suspensions | Carboxymethyl cellulose (CMC), Methylcellulose | Used for compounds with low water solubility. Requires careful preparation to ensure uniform particle size and prevent settling. |

| Organic Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), Ethanol | Used to dissolve lipophilic compounds. Must be used at low concentrations due to potential toxicity.[8][9] For example, DMSO is often kept below 10% of the final injection volume. |

| Oil-Based Vehicles | Corn oil, Sesame oil | Suitable for highly lipophilic compounds, typically for oral or subcutaneous administration. Not suitable for intravenous injection.[7][8] |

Protocol for Vehicle Screening:

-

Attempt to dissolve this compound in 0.9% sterile saline at the highest desired concentration.

-

If solubility is insufficient, consider a small percentage of a co-solvent like DMSO (e.g., 5-10% DMSO in saline).

-

Visually inspect the solution for clarity and precipitation.

-

Ensure the final formulation's pH is within a physiologically tolerable range (typically 5-9) to avoid injection site irritation.[10]

-

Once a suitable vehicle is identified, a vehicle-only control group must be included in all in vivo experiments to account for any effects of the vehicle itself.[6]

Designing the In Vivo Study: A Stepwise Approach

A logical, stepwise approach to in vivo dosing studies is essential for generating high-quality, interpretable data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11]

Phase 1: Acute Tolerability & Dose Range Finding

The initial goal is to determine the maximum tolerated dose (MTD) and to identify a range of doses that are well-tolerated and can be used for subsequent efficacy studies.

Experimental Design:

-

Animals: Use a standard inbred mouse strain (e.g., C57BL/6J) of a single sex (e.g., males) to reduce variability initially.

-

Group Size: Small group sizes (n=3-5 mice per group) are typically sufficient for this phase.

-

Dosing: Administer single doses of the compound via the intended route of administration (e.g., subcutaneous or intraperitoneal).

-

Dose Selection: A dose-escalation design is common. Start with a low dose (e.g., 1 mg/kg) and increase by a set factor (e.g., 3-fold or half-log intervals) in subsequent groups (e.g., 1, 3, 10, 30 mg/kg). This approach is more efficient than using equally spaced doses on a linear scale.[12]

-

Monitoring: Closely monitor the animals for a defined period (e.g., 4-24 hours) post-dosing for any signs of toxicity. This includes changes in posture, activity, breathing, and any signs of seizures or distress. Body weight should be recorded daily for several days.

Phase 2: Dose-Response Relationship

Once a tolerated dose range is established, the next step is to characterize the dose-response relationship for a relevant pharmacological endpoint. For a nAChR agonist, this could be an assessment of antinociception, changes in locomotor activity, or hypothermia.[5]

Experimental Design:

-

Doses: Select 3-5 doses within the tolerated range identified in Phase 1, plus a vehicle control group.

-

Endpoint Measurement: Measure the selected pharmacological endpoint at a predetermined time point after drug administration.

-

Data Analysis: Plot the response as a function of the dose to generate a dose-response curve. This will help identify the ED50 (the dose that produces 50% of the maximal effect).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Workflow for a Dose-Response Study";

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for establishing in vivo dosing guidelines.

dot graph TD { subgraph "Phase 1: Formulation & Tolerability" A[Compound Characterization] --> B[Vehicle Solubility Screening]; B --> C[Acute Dose Escalation Study]; C --> D[Determine Maximum Tolerated Dose (MTD)]; end

} caption="Overall Workflow for In Vivo Dosing Guideline Establishment";

Detailed Protocols

Protocol: Preparation of Dosing Solution

This protocol assumes a target concentration of 1 mg/mL in 0.9% saline.

-

Calculation: For a 10 mL solution, weigh out 10 mg of this compound.

-

Dissolution: Add the compound to a sterile 15 mL conical tube. Add 9 mL of sterile 0.9% saline.

-

Mixing: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gentle warming or brief sonication may be attempted.

-

Final Volume: Adjust the final volume to 10 mL with sterile saline.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Labeling: Clearly label the tube with the compound name, concentration, vehicle, and date of preparation.[11]

Protocol: Subcutaneous (s.c.) Administration in Mice

-

Animal Handling: Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.

-

Dose Calculation: Calculate the required injection volume based on the animal's body weight and the solution concentration (e.g., for a 25g mouse and a 10 mg/kg dose of a 1 mg/mL solution, the injection volume would be 0.25 mL).

-

Injection Site: Lift a fold of skin over the upper back to create a "tent".

-

Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Administration: Gently depress the syringe plunger to deliver the dose.

-

Withdrawal: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.

-